molecular formula C23H22ClF2N3O2S B2551459 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1177654-58-8

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2551459
CAS No.: 1177654-58-8
M. Wt: 477.95
InChI Key: SPQUGTWDGULHQE-UHFFFAOYSA-N
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Description

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound. It is characterized by its complex structure, which includes a benzothiazole ring, a naphthalene moiety, and a dimethylaminoethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole ring, followed by the introduction of the difluoro substituents. The naphthalene moiety is then attached through a series of coupling reactions. Finally, the dimethylaminoethyl group is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with proteins or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE: A similar compound without the hydrochloride salt form.

    N-(4,6-DICHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE: A compound with chlorine substituents instead of fluorine.

    N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXYNAPHTHALENE-2-CARBOXAMIDE: A compound with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups and substituents. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methoxynaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2S.ClH/c1-27(2)8-9-28(23-26-21-18(25)12-16(24)13-20(21)31-23)22(29)17-10-14-6-4-5-7-15(14)11-19(17)30-3;/h4-7,10-13H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQUGTWDGULHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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